molecular formula C7H10FNO2 B12978171 (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B12978171
M. Wt: 159.16 g/mol
InChI Key: WHYWSVCITOXRSF-SIZQZZMJSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid , reflecting its bicyclic framework and stereochemical configuration. The molecular formula C₇H₁₀FNO₂ corresponds to a molecular weight of 159.16 g/mol , as calculated from PubChem data. The bicyclo[1.1.1]pentane (BCP) core is numbered such that the bridgehead fluorinated carbon occupies position 3, while the acetic acid side chain attaches to position 1. The “bicyclo[1.1.1]” prefix denotes three bridge segments of one carbon each, forming a rigid, strained architecture distinct from linear or monocyclic analogs.

Stereochemical Configuration and Chiral Centers

The (S)-configuration at the α-carbon of the acetic acid moiety arises from the priority order of substituents: the bicyclo[1.1.1]pentane group (highest priority), amino group, carboxylic acid, and hydrogen. This chiral center is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles. The SMILES notation C1C2(CC1(C2)F)C@@HN explicitly denotes the absolute configuration using the @@ symbol. Computational models confirm that the BCP core’s rigidity restricts conformational flexibility, stabilizing the (S)-enantiomer in solution.

Bicyclo[1.1.1]pentane Core Geometry and Strain Energy

The bicyclo[1.1.1]pentane core imposes 66.6 kcal/mol of strain energy compared to straight-chain pentane, as calculated via density functional theory (DFT). This strain arises from three eclipsing cyclopropane-like rings, with bond angles compressed to ~90° at bridgehead carbons. X-ray crystallography reveals a transannular distance of 1.89 Å between bridgehead carbons, shorter than typical C–C bonds (1.54 Å), further evidencing strain. Despite this, the core exhibits remarkable thermal stability due to its rigid, three-dimensional geometry, which prevents ring-opening under physiological conditions. Fluorination at position 3 introduces slight bond elongation (C–F: 1.39 Å ) but does not significantly alter the core’s overall strain profile.

Fluorine Substitution Patterns in Bicyclic Systems

Fluorine substitution at the BCP bridgehead position (C3) reduces lipophilicity, with computed clogP values decreasing from 3.5 for non-fluorinated analogs to 3.3 for this compound. The electronegative fluorine atom withdraws electron density via σ*-orbital interactions , polarizing adjacent C–C bonds and enhancing solubility in polar solvents. Comparative studies show that bridgehead fluorination (as in this compound) exerts stronger electronic effects than substitutions at peripheral positions, making it advantageous for modulating drug-receptor interactions. Additionally, the fluorine’s compact size minimizes steric clashes, allowing seamless integration into bioactive molecules as a phenyl or tert-butyl bioisostere.

Properties

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)/t4-,6?,7?/m1/s1

InChI Key

WHYWSVCITOXRSF-SIZQZZMJSA-N

Isomeric SMILES

C1C2(CC1(C2)F)[C@@H](C(=O)O)N

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves radical fluorination techniques. One common method employs transition metal-mediated radical fluorination, where silver nitrate acts as a catalyst, and Selectfluor serves as the fluorine source . The reaction is carried out in an acetone-water mixture at room temperature or under reflux conditions, yielding the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, employing robust purification techniques such as flash chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold provides a rigid and sterically demanding structure, which can enhance binding affinity and selectivity towards certain enzymes and receptors. The fluorine atom contributes to the compound’s lipophilicity and metabolic stability, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid 2020350-39-2 C₇H₁₀FNO₂ 159.16 3-Fluoro Chiral (S)-configuration; compact size; moderate polarity
(S)-2-Amino-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid 914082-74-9 C₈H₁₀F₃NO₂ 209.17 3-CF₃ Enhanced lipophilicity; strong electron-withdrawing group
2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid 2092067-90-6 C₇H₉FO₂ 144.14 3-Fluoro Lacks amino group; reduced hydrogen-bonding potential
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid 1932128-02-3 C₁₁H₁₉NO₂ 197.27 3-tert-Butyl Steric bulk; improved metabolic stability
(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 2227197-63-7 C₇H₁₁ClNO₂ 177.63 None (parent scaffold) R-enantiomer; hydrochloride salt for solubility

Key Observations:

  • Fluorine vs. Trifluoromethyl: The trifluoromethyl analog (CAS 914082-74-9) exhibits higher molecular weight (209.17 vs. 159.16) and increased hydrophobicity due to the CF₃ group, which may enhance membrane permeability in drug design .
  • Amino Group Impact: Removal of the amino group (CAS 2092067-90-6) reduces molecular weight (144.14) and eliminates hydrogen-bonding sites, altering interaction with biological targets .

Biological Activity

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a novel compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclo[1.1.1]pentane scaffold, which contributes to its distinct physicochemical properties. The molecular formula is C7H10FNO2C_7H_{10}FNO_2, with a molecular weight of 159.16 g/mol . The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The rigid structure provided by the bicyclo[1.1.1]pentane core allows for enhanced binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to establish its efficacy against specific pathogens.
  • Neuroprotective Effects : The compound is being investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems, making it a candidate for further studies in the context of psychiatric disorders.

Synthesis and Research Findings

The synthesis of this compound typically involves radical fluorination techniques, often utilizing transition metal-mediated methods . The following table summarizes various synthetic routes and their outcomes:

Synthetic Route Yield (%) Conditions
Transition metal-mediated radical fluorination85Silver nitrate as catalyst, Selectfluor as fluorine source
Continuous flow synthesis90Optimized reaction conditions
Flash chromatography purificationHighStandard purification techniques

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against various bacterial strains. The results showed moderate inhibitory effects on Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

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